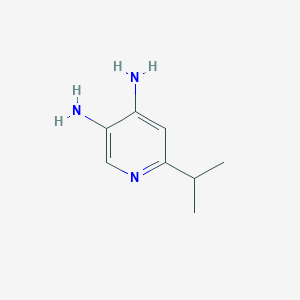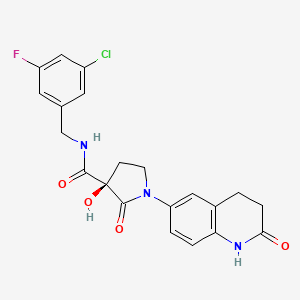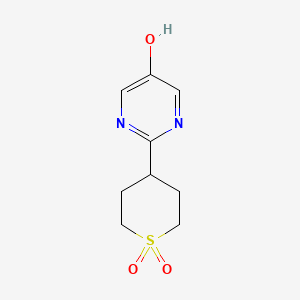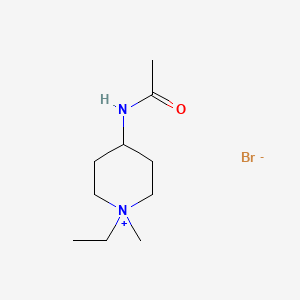
6-Isopropylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the 6th position and two amino groups at the 3rd and 4th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylpyridine-3,4-diamine typically involves the functionalization of a pyridine ring. One common method is the nitration of 6-isopropylpyridine followed by reduction to introduce the amino groups at the desired positions. The nitration can be carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
6-Isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
6-Isopropylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 6-Isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the isopropyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
類似化合物との比較
Similar Compounds
6-Methylpyridine-3,4-diamine: Similar structure but with a methyl group instead of an isopropyl group.
6-Ethylpyridine-3,4-diamine: Contains an ethyl group at the 6th position.
6-Propylpyridine-3,4-diamine: Features a propyl group at the 6th position.
Uniqueness
6-Isopropylpyridine-3,4-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. This structural feature may enhance its potential as a ligand in biochemical studies and as a precursor in the synthesis of more complex molecules.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
6-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5(2)8-3-6(9)7(10)4-11-8/h3-5H,10H2,1-2H3,(H2,9,11) |
InChIキー |
SSIZLGCEEJDZHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)







